molecular formula C13H19NO2 B3244815 Tert-butyl 2-amino-3-phenylpropanoate CAS No. 16367-71-8

Tert-butyl 2-amino-3-phenylpropanoate

Cat. No.: B3244815
CAS No.: 16367-71-8
M. Wt: 221.29 g/mol
InChI Key: QOISWWBTZMFUEL-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The significance of tert-butyl 2-amino-3-phenylpropanoate in modern organic synthesis is largely due to its tert-butyl ester group. chemshuttle.com This group provides considerable synthetic versatility, primarily by acting as a protecting group for the carboxylic acid functionality of the phenylalanine backbone. chemshuttle.com This protection allows chemists to perform reactions on other parts of the molecule, such as the amino group, without unintended side reactions involving the carboxylic acid. The stability of the tert-butyl ester under many reaction conditions, coupled with its selective removal under specific acidic conditions, makes it an invaluable tool in multi-step synthetic sequences.

Role as a Chiral Building Block

Chiral amines and their derivatives are crucial intermediates in the pharmaceutical and agrochemical industries. mdpi.com this compound, particularly its enantiomerically pure forms like (S)-tert-butyl 2-amino-3-phenylpropanoate, serves as a fundamental chiral building block. chemshuttle.commdpi.com Its pre-existing stereocenter is utilized in asymmetric synthesis to construct complex chiral molecules with a high degree of stereochemical control. chemshuttle.com

This compound functions as a chiral auxiliary, guiding the stereochemical outcome of reactions to form new chiral centers. chemshuttle.com Its application is particularly notable in the synthesis of chiral centers adjacent to aromatic systems. chemshuttle.com A key industrial application includes its use in the synthesis of beta-adrenergic blocking agents. chemshuttle.com The inherent chirality of the molecule is transferred to the target molecule, avoiding the need for challenging chiral separations later in the synthetic process.

Importance in Amino Acid and Peptide Chemistry

In the intricate field of peptide chemistry, controlling the reactivity of functional groups is paramount. This compound is an important derivative of phenylalanine used in peptide synthesis. The tert-butyl ester effectively protects the C-terminus of the phenylalanine residue, preventing it from participating in peptide bond formation while the chain is elongated from the N-terminus.

This strategic protection is essential for the stepwise and controlled assembly of peptide chains. nih.govresearchgate.net The compound also serves as a precursor in the synthesis of modified peptides and peptidomimetics, such as enkephalin analogs, which are of interest for their biological activities. chemshuttle.com The use of such protected amino acid derivatives is a foundational strategy in modern solid-phase and solution-phase peptide synthesis.

Chemical and Physical Properties

The following table summarizes key properties of (S)-tert-butyl 2-amino-3-phenylpropanoate.

PropertyValue
CAS Number 16874-17-2 nextpeptide.com
Molecular Formula C13H19NO2 chemshuttle.com
Molecular Weight 221.30 g/mol
Appearance Colorless to pale yellow liquid chemshuttle.com
Density ~1.05 g/cm³ at 25 °C chemshuttle.com
Solubility Low water solubility; miscible with most organic solvents chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISWWBTZMFUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347222
Record name Phenylalanine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16367-71-8
Record name Phenylalanine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16367-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical Esterification Routes

Direct esterification methods offer a more straightforward approach to the target molecule, typically involving the reaction of phenylalanine with a tert-butylating agent under acidic conditions.

This method involves the direct reaction of L-phenylalanine with a source of the tert-butyl group in the presence of a strong acid catalyst. One common approach is the reaction of L-phenylalanine with tert-butyl acetate (B1210297), utilizing an acid like perchloric acid to drive the reaction. google.com The reaction is typically carried out at room temperature for an extended period. google.com Another variant employs isobutylene (B52900) gas bubbled through a solution of phenylalanine in a suitable solvent like dioxane, with an acid catalyst such as p-toluenesulfonic acid (PTSA). google.com The use of tert-butanol (B103910) in the presence of an acid catalyst like sulfuric acid or boron trifluoride diethyl etherate is also a viable method. researchgate.net A simple and effective method involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which acts as both the solvent and the tert-butyl source. thieme-connect.com

Table 1: Direct Acid-Catalyzed Esterification of Phenylalanine

Phenylalanine Source Reagents Catalyst Solvent Reaction Conditions Yield (%) Reference
L-Phenylalanine tert-Butyl Acetate 60% Perchloric Acid (aq) tert-Butyl Acetate 18-24 h, 15-25°C 76.4 google.com
L-Phenylalanine Isobutylene p-Toluenesulfonic acid (PTSA) Dioxane 2-3 days, Autoclave Not specified google.com
Protected Amino Acids tert-Butanol Boron trifluoride diethyl etherate Not specified Not specified Good researchgate.net
Free Amino Acids tert-Butyl Acetate Bis(trifluoromethanesulfonyl)imide tert-Butyl Acetate Fast High thieme-connect.com

Transesterification offers an alternative route where a more common ester of phenylalanine, such as the methyl or ethyl ester, is converted to the tert-butyl ester. This reaction is an equilibrium process and can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, the transesterification of an aliphatic methyl ester can be achieved at room temperature using potassium tert-butoxide in diethyl ether. researchgate.net While specific examples for phenylalanine are less common in readily available literature, the general principle is applicable. The reaction involves the exchange of the alkoxy group of the starting ester with a tert-butoxide group. masterorganicchemistry.com A borane-catalyzed transesterification of tert-butyl esters with other alcohols has also been reported, highlighting the versatility of this approach. rsc.org

Multistep Synthesis Strategies

Multistep syntheses provide a more controlled approach, particularly for minimizing side reactions and ensuring high purity of the final product. This typically involves a protection-esterification-deprotection sequence.

This strategy involves first protecting the nucleophilic amino group of phenylalanine, then carrying out the esterification of the carboxylic acid, and finally removing the amino-protecting group to yield the desired product.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection of L-phenylalanine is commonly achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A well-established procedure involves dissolving L-phenylalanine in a mixture of water and tert-butanol with sodium hydroxide (B78521), followed by the addition of di-tert-butyl dicarbonate. orgsyn.org This method provides N-tert-butoxycarbonyl-L-phenylalanine in high yields. orgsyn.org

Table 2: Boc Protection of L-Phenylalanine

Phenylalanine Source Reagents Base Solvent Reaction Conditions Yield (%) Reference
L-Phenylalanine Di-tert-butyl dicarbonate Sodium hydroxide Water/tert-Butanol Overnight, Room Temperature 78-87 orgsyn.org
L-Amino acids Di-tert-butyl dicarbonate Triethylamine Dioxane/Water 18 h, 0°C to Room Temperature 92 (for Phe) nih.gov

Once the amino group is protected as its Boc derivative, the carboxylic acid can be esterified to form the tert-butyl ester. One method involves the reaction of the N-protected amino acid with tert-butanol using boron trifluoride diethyl etherate and anhydrous magnesium sulfate. researchgate.net Another approach is the transesterification of an N-protected amino acid methyl ester. For example, treating an N-protected amino acid methyl ester with sodium tert-butoxide in a solvent like THF can yield the corresponding tert-butyl ester. rsc.org

Following the successful esterification, the final step is the selective removal of the Boc protecting group. This is typically achieved under acidic conditions that leave the tert-butyl ester intact. A common method involves the use of hydrogen chloride in an organic solvent. sciengine.com This selective deprotection at room or low temperature can afford the desired tert-butyl phenylalanine hydrochloride with good yields. sciengine.com

Protection-Esterification-Deprotection Sequences

Selective Deprotection Methodologies

The selective deprotection of the tert-butyl ester and the commonly used N-tert-butoxycarbonyl (Boc) protecting group in tert-butyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate is a key consideration in its synthesis. The choice of deprotection reagent and conditions is crucial to avoid unintended cleavage of other sensitive groups within the molecule.

Acid-catalyzed deprotection is a common strategy. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently used for the removal of the Boc group. However, these conditions can also lead to the cleavage of the tert-butyl ester. To achieve selectivity, careful control of the reaction conditions is necessary. For instance, the use of a limited amount of a strong acid or the use of milder acidic conditions can sometimes allow for the selective removal of the more labile Boc group while leaving the tert-butyl ester intact.

Lewis acids offer an alternative and often milder approach for deprotection. Zinc bromide (ZnBr₂) in dichloromethane has been shown to facilitate the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.net However, N-Boc groups can also be labile under these conditions. researchgate.net Another selective method for tert-butyl ester cleavage in the presence of an N-Boc group involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. This system has been reported to selectively cleave the tert-butyl ester, reversing the usual selectivity observed under acidic conditions.

Recent research has also explored other catalytic systems for deprotection. For example, copper(II) triflate (Cu(OTf)₂) has been reported as a mild catalyst for the de-tert-butylation of N,N-disubstituted amides and can also be used for Boc deprotection. The use of perfluoro-tert-butanol (B1216648) has been investigated as a mild alternative for the on-resin detritylation in the presence of acid-sensitive groups like Boc and tert-butyl esters, highlighting the ongoing search for highly selective deprotection methods. nih.gov

Deprotection MethodReagent(s)Target GroupSelectivity Notes
Acid-CatalyzedTrifluoroacetic Acid (TFA) in DCMN-BocCan also cleave tert-butyl ester. nih.gov
Lewis Acid-CatalyzedZnBr₂ in DCMtert-Butyl EsterN-Boc group can also be labile. researchgate.net
Lewis Acid-CatalyzedCeCl₃·7H₂O / NaI in Acetonitriletert-Butyl EsterSelective over N-Boc group.
CatalyticCu(OTf)₂N-Boc / tert-ButylMild conditions reported for de-tert-butylation.
Mild AcidicPerfluoro-tert-butanolTrityl groupSelective in the presence of Boc and tBu esters. nih.gov

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure tert-butyl 2-amino-3-phenylpropanoate is of significant interest. Stereoselective methods, including enzymatic catalysis and asymmetric phase-transfer catalysis, are employed to achieve high enantiomeric purity.

Enzymatic Catalysis in Chiral Resolution

Enzymatic methods offer a green and highly selective approach to obtaining chiral compounds. Lipases are particularly versatile biocatalysts for the kinetic resolution of racemic mixtures of amino acid esters.

Lipase-catalyzed N-acylation is a widely used method for the kinetic resolution of amines and amino acid esters. In this process, a racemic mixture of this compound can be reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino acid ester can then be separated. Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase for such resolutions. nih.govresearchgate.net The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate.

Similarly, lipase-catalyzed aminolysis, where an ester is reacted with an amine, can also be employed for kinetic resolution, although it is less common for the resolution of amino acid esters themselves.

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent. For this compound, this is typically achieved through enantioselective hydrolysis or acylation catalyzed by a lipase.

In a typical kinetic resolution by hydrolysis, a racemic mixture of the ester is treated with a lipase in an aqueous buffer. The lipase selectively hydrolyzes one of the enantiomers to the corresponding carboxylic acid, while the other enantiomer remains as the ester. The separation of the resulting acid and ester provides the two enantiomers.

Alternatively, in a transesterification-based kinetic resolution, the racemic amino acid ester is reacted with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of an immobilized lipase like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). nih.gov One enantiomer is selectively acylated, and the resulting N-acetylated product can be separated from the unreacted enantiomer. The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective resolution.

A study on the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using various lipases demonstrated that Candida antarctica lipase B (CAL-B) provided excellent results with an enantiomeric ratio (E) greater than 200. nih.govresearchgate.net The reaction conditions, including the choice of lipase, solvent, and temperature, were shown to be critical for achieving high conversion and enantioselectivity. nih.govresearchgate.net

LipaseReaction TypeSubstrate ExampleKey Findings
Candida antarctica Lipase B (CAL-B)Transesterificationtert-Butyl 2-(1-hydroxyethyl)phenylcarbamateHigh conversion and enantioselectivity (E > 200). nih.govresearchgate.net
Pseudomonas cepacia LipaseHydrolysis/AcylationAmino acid estersKnown to catalyze enantioselective transformations.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful tool for the enantioselective synthesis of α-amino acids. This method typically involves the alkylation of a glycine (B1666218) derivative under biphasic conditions, catalyzed by a chiral phase-transfer catalyst.

The asymmetric α-alkylation of a Schiff base of glycine tert-butyl ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is a well-established method for the synthesis of α-amino acids. mdpi.orgresearchgate.net Chiral phase-transfer catalysts derived from Cinchona alkaloids are highly effective in promoting this reaction with high enantioselectivity. rsc.orgrsc.org

These catalysts are typically quaternary ammonium (B1175870) salts of Cinchona alkaloids, such as cinchonidine (B190817) or cinchonine, which have been modified at the N- and O-positions. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with an alkylating agent, such as benzyl (B1604629) bromide, in the organic phase to produce the corresponding α-alkylated product. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

Several generations of Cinchona-derived phase-transfer catalysts have been developed, with later generations incorporating bulky substituents, such as an anthracenylmethyl group, to enhance enantioselectivity by providing more effective shielding of one face of the enolate. mdpi.org Dimeric Cinchona alkaloid catalysts have also been synthesized and shown to be highly efficient, affording excellent yields and enantiomeric excesses in the alkylation of glycine derivatives.

The reaction is typically carried out using a solid or aqueous base, such as potassium hydroxide or cesium hydroxide, in a biphasic system of an organic solvent (e.g., toluene (B28343) or dichloromethane) and water. The choice of catalyst, base, solvent, and temperature are all critical parameters for achieving high enantioselectivity.

Catalyst GenerationKey FeatureTypical Enantioselectivity
First GenerationN-benzyl Cinchona alkaloid saltsModerate
Second GenerationN-alkyl O-alkyl Cinchona alkaloid saltsImproved
Third GenerationN-(9-Anthracenylmethyl) Cinchona alkaloid saltsHigh (up to 94% ee reported for benzylation). mdpi.org
Dimeric CatalystsTwo Cinchona units linked togetherVery High

Emerging Synthetic Protocols

N-Heterocycle Synthesis via Sulfinimines

The use of chiral N-tert-butanesulfinyl imines as intermediates is a powerful and broadly applied strategy for the asymmetric synthesis of nitrogen-containing compounds, including a wide variety of N-heterocycles. beilstein-journals.orgmdma.ch This methodology relies on the high stereodirecting ability of the N-tert-butanesulfinyl group, which controls the facial selectivity of nucleophilic additions to the imine C=N bond. mdma.ch The resulting sulfinamide products can then undergo further transformations, such as cyclization, to afford enantioenriched heterocyclic systems like pyrrolidines, piperidines, and aziridines. beilstein-journals.orgresearchgate.net

A comprehensive literature search was conducted to identify examples of this methodology starting specifically from the N-tert-butanesulfinyl imine derivative of this compound or its corresponding aldehyde, phenylalaninal (B8679731) tert-butyl ester. However, no specific instances of the synthesis of N-heterocycles originating from these particular sulfinimine precursors were identified in the reviewed scientific literature. While the general strategy is well-established for a diverse range of other aldehydes and ketones, its direct application to derivatives of this compound for the construction of N-heterocycles has not been reported.

Chemical Reactivity and Derivatization Studies

Transformations of the Amino Group

The nucleophilic primary amino group is a key site for a variety of chemical transformations, enabling the formation of new carbon-nitrogen bonds and the introduction of protecting groups.

Orthogonal Protection Strategies (e.g., Fmoc)

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. biosynth.com An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using different chemical conditions. biosynth.comresearchgate.net The most common orthogonal approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de

In this scheme, the α-amino group of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deub.edu Reactive side chains, such as the carboxylic acid of aspartic or glutamic acid, or the hydroxyl group of tyrosine, are protected with acid-labile groups like the tert-butyl (tBu) ether or ester. iris-biotech.depeptide.com Tert-butyl 2-amino-3-phenylpropanoate itself serves as a building block where the carboxylic acid is already protected as a tBu ester. If this building block's amino group is to be used in a subsequent coupling step, it is typically first protected with Fmoc.

The key to this strategy's success is the differential lability of the protecting groups:

Fmoc Group Removal: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netiris-biotech.deub.edu

tBu Group Removal: The tert-butyl ester is stable to these basic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA), often in a final deprotection step to release the completed peptide from the solid support. researchgate.netiris-biotech.de

This orthogonality ensures that the peptide chain can be elongated by deprotecting the N-terminal Fmoc group and coupling the next Fmoc-protected amino acid, without prematurely cleaving the tBu-based side-chain or C-terminal ester protections. biosynth.comresearchgate.net

Acylation and Amidation Reactions

The primary amino group of this compound readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form stable amide bonds. A prominent example of this reactivity is in peptide bond formation, where the amino group acts as a nucleophile.

Beyond peptide synthesis, the amino group can be acylated to produce various N-acylphenylalanine derivatives. For instance, N-acetyl-l-phenylalanine is a common derivative. mdpi.com The amidation of such N-protected phenylalanine derivatives with other amines is a well-studied transformation. The use of coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base facilitates this reaction. mdpi.com However, the choice of base and reaction conditions is critical to prevent side reactions, such as racemization at the α-carbon, which can occur via deprotonation of the activated amino acid. mdpi.com

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov

Formation of Isocyanates and Carbamates

The amino group can be converted into a highly reactive isocyanate functional group (-N=C=O). This transformation allows for the synthesis of a variety of derivatives, most notably ureas and carbamates. For example, tert-butyl isocyanate can be prepared and serves as a reagent in its own right. nih.gov

More commonly in the context of amino acid chemistry, the amino group is converted into a carbamate. Carbamates serve as one of the most important classes of protecting groups for amines. orgsyn.org The tert-butoxycarbonyl (Boc) group is a quintessential example, which is itself a tert-butyl carbamate. The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orglibretexts.org This reaction transforms the primary amine of this compound into a Boc-protected amine, yielding N-Boc-L-phenylalanine tert-butyl ester. This compound is a valuable intermediate where both the amino and carboxyl functionalities are masked with acid-labile protecting groups. organic-chemistry.org

Reactions Involving the Ester Moiety

The tert-butyl ester group is primarily a protecting group, valued for its stability under a range of conditions and its clean, acid-catalyzed removal.

Amidation and Peptide Coupling Reactions

While direct amidation of the tert-butyl ester is not its primary reactive pathway, the molecule is a central component in peptide coupling reactions. In a typical peptide synthesis step, the free amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid. mdpi.compeptide.com

The activation of the carboxylic acid is achieved using a variety of coupling reagents. The choice of reagent can influence reaction efficiency and help suppress side reactions.

Coupling Reagent(s)Description
TBTU/Base O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, often used with a base like N,N-diisopropylethylamine (DIPEA), activates the carboxyl group by forming a reactive HOBt ester. mdpi.com
EDCI/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-Hydroxybenzotriazole are a classic carbodiimide-based coupling system that converts the carboxylic acid into a more reactive intermediate, minimizing racemization. nih.gov
DCC Dicyclohexylcarbodiimide is another common coupling agent used in peptide synthesis. rsc.org

The result of this coupling is the formation of a new peptide (amide) bond, extending the peptide chain.

Selective Ester Hydrolysis

The defining characteristic of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation. peptide.comorganic-chemistry.org A significant area of research has focused on the selective deprotection of the tert-butyl ester in the presence of other acid-sensitive groups, particularly the N-Boc group, which is also acid-labile. organic-chemistry.org Achieving this selectivity allows for the unmasking of the carboxylic acid for further transformations while the amine remains protected.

Several methods employing Lewis acids or specific reagent systems have been developed for this purpose. These reactions are often performed under mild conditions to preserve other sensitive functionalities.

Catalyst/Reagent SystemConditionsFindingsReference(s)
Ytterbium triflate (Yb(OTf)₃) Catalytic amount (5 mol%) in nitromethane (B149229) at 45-50°C.Excellent yields for deprotection. Selective for the tert-butyl ester in the presence of benzyl (B1604629), allyl, and methyl esters. niscpr.res.in niscpr.res.in
Cerium(III) chloride/Sodium iodide (CeCl₃·7H₂O-NaI) Refluxing acetonitrile.Selectively cleaves tert-butyl esters in the presence of N-Boc groups, reversing the usual selectivity seen with strong acids. organic-chemistry.org organic-chemistry.org
Zinc bromide (ZnBr₂) Dichloromethane (B109758) (DCM).Enables chemoselective hydrolysis of tert-butyl esters. N-Boc and N-trityl groups were found to be labile under these conditions, but PhF protected amines were compatible. researchgate.net researchgate.net
Molecular Iodine (I₂) Acetonitrile.A mild and efficient method for the hydrolysis of tert-butyl esters where acid-labile groups like N-Boc, OBn, and OAc are compatible. researchgate.net researchgate.net
Aqueous Phosphoric Acid Mild conditions.An environmentally benign reagent for the deprotection of tert-butyl esters and carbamates. Tolerates benzyl and methyl esters. organic-chemistry.org organic-chemistry.org

These methods highlight the extensive research dedicated to fine-tuning the reactivity of tert-butyl esters to achieve high levels of selectivity in complex syntheses. organic-chemistry.orgniscpr.res.inresearchgate.net

Modifications of the Phenyl Side Chain

The phenyl group of this compound serves as a key site for structural modifications, enabling the synthesis of derivatives with altered steric and electronic properties. Research has explored the introduction of various substituents onto the aromatic ring.

One area of study involves the synthesis of derivatives bearing sterically hindered phenolic groups. For instance, compounds like 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionic acid amides and ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been synthesized. prepchem.comsimsonpharma.com These modifications introduce a bulky, antioxidant moiety to the core structure. The synthesis of these compounds can be achieved through multi-step processes. For example, the synthesis of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones was accomplished by reacting 3-chloro-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinone with various amines and amino acids. researchgate.net

These studies demonstrate that the phenyl ring is amenable to substitution, allowing for the creation of a library of compounds with diverse functionalities originating from the core structure of phenylalanine.

Synthesis of Analogs and Derivatives

The amino and carboxyl groups of this compound are primary targets for derivatization, leading to a wide array of analogs, including stereoisomeric variants, N-substituted derivatives, and analogues based on other amino acids like tyrosine.

Stereoisomeric Variants (e.g., R-enantiomer)

This compound is a chiral molecule, existing as (S) and (R)-enantiomers. The L-form, or (S)-enantiomer, is commonly available as the hydrochloride salt for use in peptide synthesis. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The synthesis of the less common (R)-enantiomer is also of significant interest for creating stereochemically diverse molecules.

Asymmetric synthesis provides a powerful route to access specific enantiomers. One method involves the phase-transfer alkylation of a protected glycine (B1666218) derivative using a chiral catalyst. For example, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide in the presence of a chiral cinchona alkaloid-derived phase-transfer catalyst can yield the (R)-enantiomer of this compound. orgsyn.org The enantiomeric purity of the product can be determined using techniques like chiral stationary phase High-Performance Liquid Chromatography (HPLC), which separates the enantiomers for quantification. orgsyn.org

Table 1: Properties of this compound Stereoisomers

Property(S)-Enantiomer (L-form)(R)-Enantiomer (D-form)
Synonym L-Phenylalanine tert-butyl esterD-Phenylalanine tert-butyl ester
CAS Number 16874-17-2 sigmaaldrich.com43135-69-9
Form Solid / Powder sigmaaldrich.comViscous Oil orgsyn.org
Optical Activity [α]20/D +47.0±1°, c = 2% in ethanol (B145695) (as HCl salt) sigmaaldrich.comNot specified

N-Substituted and Carbamate-Protected Derivatives

The primary amine of this compound is a nucleophilic center that readily undergoes substitution and protection reactions.

N-Arylation: A general method for the N-arylation of amino acid esters, including this compound, utilizes aryl triflates under palladium catalysis. nih.gov Conditions using a t-BuBrettPhos Pd G3 or G4 precatalyst with a base like cesium carbonate have been optimized to achieve this transformation with minimal racemization of the chiral center. nih.govresearchgate.net Mechanistic studies suggest that any observed erosion in enantiomeric excess is primarily due to the racemization of the starting amino acid ester rather than the N-arylated product. nih.gov

N-Acylation and Amide Formation: The amino group can be acylated to form amides. N-Acetyl-amino acid-NHtBu derivatives of all 20 natural amino acids have been synthesized using solution-phase methodology. nih.gov These syntheses often involve the coupling of the amino acid with a hindered amine, like tert-butylamine, sometimes requiring the use of protecting groups and activated ester intermediates. nih.gov

Carbamate Protection: Carbamate protecting groups are crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus.

Boc-Protection: The tert-butyloxycarbonyl (Boc) group is a common protecting group. The synthesis of N-Boc protected (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine involves reduction of the amino acid, followed by protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). xmu.edu.cn

Fmoc-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group. Fmoc-Tyr(tBu)-OH, a related derivative, is synthesized by reacting O-tert-butyl-L-tyrosine with a fluorenylmethyloxycarbonyl source, such as fluorenylmethyloxycarbonyl azide, in a dioxane solution. chemicalbook.com

Tyrosine-Derived Analogues

Tyrosine is an analogue of phenylalanine that contains a hydroxyl group at the para position of the phenyl ring. The corresponding tert-butyl ester derivative, (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid tert-butyl ester (L-Tyrosine tert-butyl ester), is a key building block in peptide chemistry. medchemexpress.comsigmaaldrich.com

The synthesis of tyrosine-derived analogues can be approached in several ways. A direct method for the tert-butylation of L-tyrosine using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can yield both the desired L-tyrosine tert-butyl ester and a side product where the phenolic hydroxyl group is also tert-butylated. thieme-connect.com This highlights a common challenge in the synthesis of tyrosine derivatives: the selective protection of the carboxylic acid in the presence of the reactive phenolic group. thieme-connect.com

For applications in peptide synthesis, both the amino and the phenolic hydroxyl groups are often protected. A patented method describes the synthesis of N-(9-fluorenylmethyloxycarbonyl)-O-tertiary butyl-L-tyrosine. google.com This multi-step process begins with the esterification of L-tyrosine with methanol (B129727) and thionyl chloride, followed by protection of the amino group (e.g., as a Cbz derivative), tert-butylation of the phenolic hydroxyl using isobutylene (B52900) and sulfuric acid, and finally, introduction of the Fmoc group. google.com

Table 2: Key Tyrosine-Derived Analogues

Compound NameChemical FormulaKey Features
(S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl esterC₁₃H₁₉NO₃ medchemexpress.comThe direct tyrosine analogue of this compound. medchemexpress.com
Fmoc-Tyr(tBu)-OHC₂₈H₂₉NO₅A derivative where the amine is Fmoc-protected and the phenol (B47542) is protected with a tert-butyl group. chemicalbook.com
N-(9-fluorenylmethyloxycarbonyl)-O-tertiary butyl-L-tyrosineC₂₈H₂₉NO₅Similar to above, used extensively in solid-phase peptide synthesis. google.com

Applications in Advanced Organic Synthesis

Building Block in Peptide Synthesis

In peptide synthesis, the controlled, stepwise addition of amino acids is paramount. Tert-butyl 2-amino-3-phenylpropanoate serves as a protected version of phenylalanine, preventing the carboxyl group from interfering with the formation of peptide bonds.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is incrementally built on an insoluble polymer support. bachem.com The most common strategy, Fmoc/t-Bu SPPS, relies on the use of the base-labile Fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid and acid-labile groups for side-chain protection. iris-biotech.debeilstein-journals.org

In solution-phase peptide synthesis, peptides are constructed in a homogenous solution without a solid support. nih.gov This method also requires a strategic use of protecting groups to ensure controlled amide bond formation. bachem.com this compound is suitable for this technique, where its tert-butyl ester protects the C-terminus while coupling reactions occur. sigmaaldrich.com

Solution synthesis often employs protecting group strategies like Z/tBu (Benzyloxycarbonyl/tert-butyl), where the tert-butyl ester remains stable while the Z-group is removed under different conditions. bachem.com The formation of the peptide bond in solution is facilitated by coupling reagents that activate the carboxylic acid of the N-protected amino acid for reaction with the free amine of the C-protected amino acid. nih.gov Modern reagents, such as cyclic propylphosphonic anhydride (B1165640) (T3P®), have been shown to mediate efficient peptide bond formation in minutes with high efficiency and no epimerization. nih.gov After each coupling and deprotection step, the product is purified before proceeding to the next cycle.

Constrained peptides and peptidomimetics are important in drug discovery as they often exhibit enhanced stability and receptor specificity. Phenylalanine analogues are key components in the design of such conformationally restricted molecules. nih.gov For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analogue of phenylalanine, is used to induce specific secondary structures like β-bends in peptides. nih.gov While this compound provides the basic phenylalanine scaffold, its derivatives are central to creating these more complex, rigid structures. Furthermore, recent research has explored dipeptides constructed from Boc-protected phenylalanine and tryptophan, which demonstrated broad-spectrum anti-bacterial activity, highlighting the functional potential of such dipeptide units. nih.gov

Role in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural L- or unnatural D-phenylalanine, makes it a valuable asset in asymmetric synthesis.

In asymmetric synthesis, the term "chiral auxiliary" typically refers to a molecule that is temporarily incorporated to direct the stereoselective formation of a new chiral center, after which it is removed. A more precise description for a compound like this compound is a "chiral building block". researchgate.netsigmaaldrich.com In this role, the compound's own stereocenter is permanently integrated into the final product, serving as a source of chirality. Its fixed stereochemistry is used to synthesize enantiomerically pure target molecules. sigmaaldrich.com For example, 4-tert-Butyl-D-phenylalanine, a related derivative, is used as a building block in pharmaceutical development and protein engineering to enhance stability and activity. chemimpex.com The principle involves using the enantiopure amino acid derivative as a scaffold upon which further complexity is built in a stereocontrolled manner.

As a chiral building block, this compound is a versatile precursor for the synthesis of other enantiomerically pure compounds. Its structure can be chemically modified while preserving the original stereocenter. Research has demonstrated its use in the synthesis of other complex chiral molecules, such as (S)-tert-butyl 2-(2-methoxy-4-nitrophenylsulfonamido)-3-phenylpropanoate. unimi.it The general strategy of using protected amino acids like N-tert-butoxycarbonyl-L-phenylalanine as a starting point for more complex molecules is a well-established practice in organic synthesis. orgsyn.org This approach leverages the readily available chiral pool of amino acids to access a wide range of valuable, enantiopure chemical entities.

Utilization in Prodrug Design Principles

The tert-butyl ester group in this compound can serve as a promoiety in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active drug. The tert-butyl ester can enhance the metabolic stability of a drug, particularly in the gastrointestinal tract, and improve its pharmacokinetic profile. chemicalbook.com For example, in the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a tert-butyl ester was found to be resistant to hydrolysis in gastrointestinal tissue, leading to improved stability compared to other alkyl esters. chemicalbook.com This highlights the principle of using a bulky ester like the tert-butyl group to sterically hinder enzymatic cleavage, thereby protecting the parent molecule and allowing for more efficient delivery to the target site. The use of amino acid esters as part of a prodrug strategy can also leverage amino acid transporters to improve drug absorption.

Intermediate in Complex Molecule Construction

This compound is a chiral building block that can be incorporated into the synthesis of more complex molecules, including peptides and other biologically active compounds. chemscene.com Its protected carboxylic acid and free amino group allow for sequential coupling reactions. A notable application is in the late-stage modification of complex bioactive molecules. acs.orgacs.org For instance, recent research has demonstrated the use of amino acid derivatives in nickel-catalyzed cross-coupling reactions with isocyanates. acs.orgacs.org This type of reaction allows for the introduction of the phenylalanine scaffold into a larger molecule at a late stage of the synthesis, providing a modular approach to creating libraries of complex compounds for biological screening. The tert-butyl ester protects the carboxylic acid functionality during these transformations and can be readily removed under acidic conditions when desired.

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating tert-butyl 2-amino-3-phenylpropanoate from reaction mixtures and for quantifying the distribution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric excess of chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research has demonstrated the successful resolution of tert-butyl phenylalaninate enantiomers using a Daicel Chiralcel OJ-H column. clockss.org Under specific conditions, the R and S isomers are baseline separated, allowing for accurate quantification. The enantiomeric excess is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. In one study, the enantiomeric excess of a product derived from the alkylation of a glycine (B1666218) imine was determined by HPLC analysis of the resulting tert-butyl phenylalaninate after hydrolysis. clockss.org

Table 1: HPLC Conditions for Enantiomeric Separation
ParameterConditionReference
ColumnDaicel Chiralcel OJ-H clockss.org
Mobile PhaseHexane:Isopropanol (100:1) clockss.org
Flow Rate0.5 mL/min clockss.org
Retention Time (R-isomer)21.2 min clockss.org
Retention Time (S-isomer)23.8 min clockss.org

Chiral chromatography is applied not only for analytical purposes but also for the preparative separation of enantiomers. This allows for the isolation of stereochemically pure forms of this compound, which are essential for stereoselective synthesis and the development of chiral drugs. googleapis.com

Patents describe methods for the preparative chiral HPLC separation of related compounds using columns such as the OD (amylose tris(3,5-dimethylphenylcarbamate)) phase. googleapis.comgoogleapis.com These separations are often performed at a larger scale to obtain significant quantities of the desired isomer. For instance, a mixture of diastereomers can be separated to isolate the target compound with a specific stereochemistry, which is then used in subsequent reaction steps. googleapis.com The choice of the chiral stationary phase and mobile phase is critical and is tailored to the specific properties of the compound being separated. diva-portal.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation and analysis of this compound, confirming its molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the signals for the aromatic protons of the phenyl group typically appear in the range of δ 7.1-7.3 ppm. nih.goviucr.org The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet around δ 1.4 ppm. unive.it The protons of the methylene (B1212753) (CH₂) and methine (CH) groups of the propanoate backbone have distinct chemical shifts and coupling patterns that confirm their connectivity.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon of the ester at approximately δ 170-172 ppm, the quaternary carbon of the tert-butyl group around δ 81 ppm, and the methyl carbons of the tert-butyl group near δ 28 ppm. cdnsciencepub.com The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~7.2-7.4~127-137
α-CH~3.7~55
β-CH₂~3.0~40
NH₂Broad singlet, variableN/A
Ester C=ON/A~172
Quaternary C (tert-butyl)N/A~81
CH₃ (tert-butyl)~1.4~28

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique used to determine the molecular weight of a compound and to monitor the progress of a chemical reaction. In the synthesis of derivatives of this compound, LC-MS is routinely used to confirm the consumption of starting materials and the formation of the desired product. google.comgoogle.com

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For example, in a synthesis involving the coupling of this compound to another molecule, the calculated mass for the protonated product ([M+H]⁺) was 589.2544, and the experimentally found mass was 589.2541, confirming the successful reaction. iucr.org This level of accuracy is crucial for verifying the identity of new compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity signal around 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring and the aliphatic parts of the molecule are observed just above and below 3000 cm⁻¹, respectively. The most prominent peak is usually the C=O stretching vibration of the ester group, which is found at a strong intensity around 1735 cm⁻¹. The C-O single bond stretching of the ester and the tert-butyl group also give rise to characteristic bands in the fingerprint region (1300-1100 cm⁻¹). In a study of a complex derivative, key peaks were observed at 3261 cm⁻¹ (N-H stretch), 2957 cm⁻¹ (C-H stretch), and 1758 cm⁻¹ (C=O ester stretch), which are consistent with the expected functional groups. iucr.org

Table 3: Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretch3300-35003261.55 iucr.org
Alkyl (C-H)Stretch2850-29602957.06 iucr.org
Ester (C=O)Stretch1735-17501758.52 iucr.org
Amide (N-H)Bend1550-16401522.71 iucr.org
Ester (C-O)Stretch1150-12501191.53 iucr.org

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on tert-butyl 2-amino-3-phenylpropanoate are not extensively documented in publicly available literature, the principles of DFT have been widely applied to its constituent amino acid, phenylalanine. gelisim.edu.trnih.govacs.org These studies typically employ functionals like B3LYP with various basis sets to optimize the molecular geometry and calculate electronic properties. gelisim.edu.tr For the parent amino acid, phenylalanine, DFT calculations have been used to determine optimized structural parameters and energies. gelisim.edu.tr Such calculations for this compound would similarly provide valuable data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Molecular Orbital Analysis (FMO, NBO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For molecules similar to this compound, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically centered on the carbonyl group of the ester. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. researchgate.netsouthampton.ac.ukwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilizing interactions arising from electron delocalization, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the bonding in the phenyl ring, the peptide backbone, and the tert-butyl group, as well as the interactions between them.

Molecular Modeling and Mechanistic Studies

Molecular modeling techniques allow for the simulation of molecular behavior and the investigation of reaction mechanisms at a microscopic level. These studies are instrumental in elucidating how chemical transformations occur and in understanding the factors that control their outcomes.

Reaction Pathway Elucidation

Conformational Analysis

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. The conformational landscape of this compound is primarily determined by the rotation around several key single bonds. The presence of the bulky tert-butyl group significantly influences the preferred conformations by introducing steric hindrance. Conformational analysis studies on the parent amino acid, phenylalanine, have identified several stable conformers governed by the dihedral angles of the backbone and the side chain. nih.govacs.org A similar computational analysis of its tert-butyl ester would involve systematically rotating the relevant dihedral angles and calculating the corresponding energies to identify the low-energy conformations. This information is critical for understanding its biological activity and its role as a chiral building block in synthesis.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. For this compound, this involves understanding how the molecule will behave in different chemical environments and how to control the outcome of its reactions.

The electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can be used to predict sites of nucleophilic and electrophilic attack. For instance, the nitrogen atom of the amino group is a likely site for electrophilic attack, while the carbonyl carbon of the ester group is susceptible to nucleophilic attack.

In reactions where new stereocenters are formed, predicting the stereoselectivity is of utmost importance. Computational modeling can be used to calculate the energies of the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the major product of the reaction. While specific predictive studies on the reactivity and selectivity of this compound are scarce, the theoretical framework for such predictions is well-established.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-amino-3-phenylpropanoate, and how do their yields compare?

  • Method 1 : Reacting L-phenylalanine with isobutylene yields the compound with ~64% efficiency.
  • Method 2 : Using L-phenylalanine and tert-butyl acetate improves yield to ~93% under optimized conditions .
  • Key Consideration : Method selection depends on substrate availability, reaction scalability, and downstream purification requirements.

Q. What storage conditions are recommended to maintain the stability of tert-butyl 2-amino-3-phenylpropanoate?

  • Store at ≤-20°C in tightly sealed containers to prevent hydrolysis or decomposition .
  • Avoid exposure to moisture, heat, or acidic/basic environments, which can cleave the tert-butyl ester group.

Q. How can solubility challenges of tert-butyl 2-amino-3-phenylpropanoate be addressed in aqueous or organic systems?

  • For aqueous solubility : Warm the solution to 37°C and use ultrasonic agitation to disperse the compound .
  • For organic solvents : Use polar aprotic solvents (e.g., DMF, DCM) due to the hydrophobic tert-butyl group.

Q. What analytical techniques confirm the identity and purity of tert-butyl 2-amino-3-phenylpropanoate?

  • HPLC-MS : Verify molecular weight and detect impurities.
  • NMR (¹H/¹³C) : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃) and aromatic protons (δ ~7.2–7.4 ppm) .

Advanced Research Questions

Q. How does stereochemistry impact the synthetic pathways and applications of tert-butyl 2-amino-3-phenylpropanoate?

  • The (S) -enantiomer (CAS 16874-17-2) is widely used in peptide synthesis, while the (R) -enantiomer (CAS 6404-30-4) has niche applications in chiral catalysis .
  • Separation Methods : Chiral chromatography or enzymatic resolution can isolate enantiomers.

Q. What role does tert-butyl 2-amino-3-phenylpropanoate play in solid-phase peptide synthesis (SPPS)?

  • The tert-butyl group protects carboxylates during peptide chain elongation. Deprotection requires TFA/CH₂Cl₂ to cleave the ester without damaging other protecting groups (e.g., Fmoc) .
  • Optimization Tip : Monitor deprotection kinetics via UV-Vis or LC-MS to avoid side reactions.

Q. How can researchers resolve contradictory data in the conformational analysis of tert-butyl groups in related compounds?

  • Low-Temperature NMR : Resolves axial vs. equatorial conformers by slowing rotational dynamics (e.g., in hexahydrotriazacyclohexanes) .
  • DFT Calculations : Include explicit solvent models to predict solution-phase conformations accurately.

Q. What strategies mitigate racemization during the synthesis of tert-butyl 2-amino-3-phenylpropanoate derivatives?

  • Use mild coupling agents (e.g., HBTU/DIPEA) and low temperatures (<0°C) to minimize epimerization.
  • Monitor optical rotation or chiral HPLC to detect racemization early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.